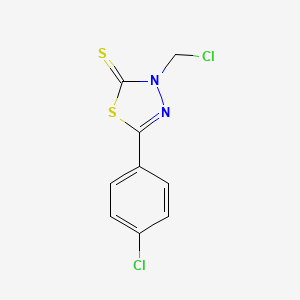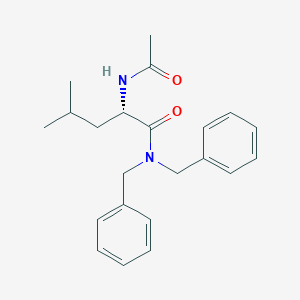
N~2~-Acetyl-N,N-dibenzyl-L-leucinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-Acetyl-N,N-dibenzyl-L-leucinamide is a chemical compound that belongs to the class of acetylated amino acid derivatives It is characterized by the presence of an acetyl group attached to the nitrogen atom of the leucinamide moiety, along with two benzyl groups attached to the nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-Acetyl-N,N-dibenzyl-L-leucinamide typically involves the acetylation of N,N-dibenzyl-L-leucinamide. One common method is the reaction of N,N-dibenzyl-L-leucinamide with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired acetylated product .
Industrial Production Methods
Industrial production of N2-Acetyl-N,N-dibenzyl-L-leucinamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
N~2~-Acetyl-N,N-dibenzyl-L-leucinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Formation of N2-Acetyl-N,N-dibenzyl-L-leucinamide oxides.
Reduction: Formation of N2-Hydroxy-N,N-dibenzyl-L-leucinamide.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
N~2~-Acetyl-N,N-dibenzyl-L-leucinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and interactions.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N2-Acetyl-N,N-dibenzyl-L-leucinamide involves its interaction with specific molecular targets and pathways. The acetyl group may enhance the compound’s ability to cross cell membranes and interact with intracellular targets. The benzyl groups may contribute to the compound’s binding affinity and specificity. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
N-Acetyl-L-leucinamide: Similar structure but lacks the benzyl groups.
N,N-Dibenzyl-L-leucinamide: Similar structure but lacks the acetyl group.
N-Acetyl-DL-leucine: Similar acetylated amino acid derivative.
Uniqueness
N~2~-Acetyl-N,N-dibenzyl-L-leucinamide is unique due to the presence of both acetyl and benzyl groups, which may confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s stability, solubility, and interaction with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
87783-61-7 |
|---|---|
分子式 |
C22H28N2O2 |
分子量 |
352.5 g/mol |
IUPAC名 |
(2S)-2-acetamido-N,N-dibenzyl-4-methylpentanamide |
InChI |
InChI=1S/C22H28N2O2/c1-17(2)14-21(23-18(3)25)22(26)24(15-19-10-6-4-7-11-19)16-20-12-8-5-9-13-20/h4-13,17,21H,14-16H2,1-3H3,(H,23,25)/t21-/m0/s1 |
InChIキー |
BNWXGBQWDLPCNB-NRFANRHFSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2)NC(=O)C |
正規SMILES |
CC(C)CC(C(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


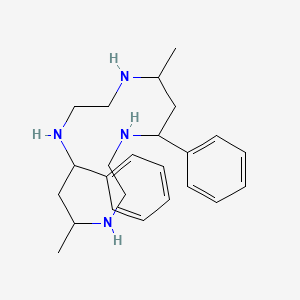
![3'-O-[(4-Methoxyphenyl)methyl]uridine](/img/structure/B14410497.png)
![2,6-Di-tert-butyl-4-[5-ethyl-2-(methylsulfanyl)-1,3-thiazol-4-yl]phenol](/img/structure/B14410499.png)
![6,7-Dihydro[1,3]thiazolo[3,2-a]purin-9(1H)-one](/img/structure/B14410512.png)
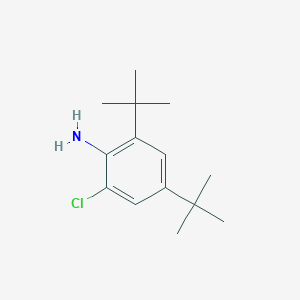
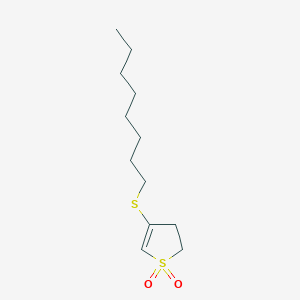
![3-methoxy-7-methylbenzo[c]acridine](/img/structure/B14410520.png)
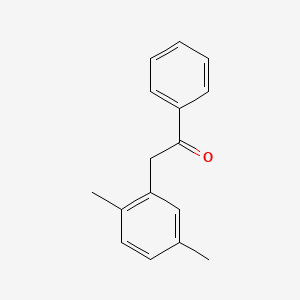

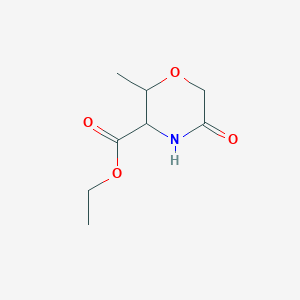
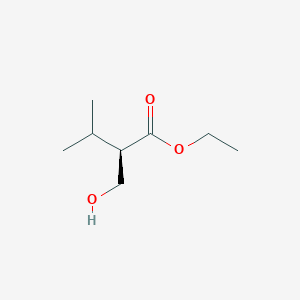
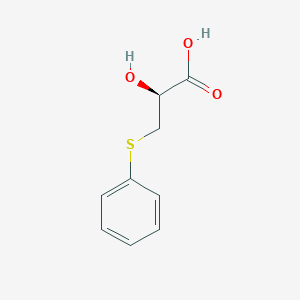
![2-[(E)-(2-Methoxyethyl)diazenyl]propane-2-peroxol](/img/structure/B14410548.png)
